N-butyl-2-chloropropanamide
Overview
Description
N-butyl-2-chloropropanamide is an organic compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is a chlorinated amide derivative, characterized by the presence of a butyl group attached to the nitrogen atom and a chlorine atom attached to the second carbon of the propanamide chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-2-chloropropanamide can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropropanoyl chloride with butylamine under controlled conditions . The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of N-butyl-2-hydroxypropanamide.
Reduction Reactions: The compound can be reduced to N-butyl-2-propanamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield N-butyl-2-chloropropanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: N-butyl-2-hydroxypropanamide.
Reduction: N-butyl-2-propanamide.
Oxidation: N-butyl-2-chloropropanoic acid.
Scientific Research Applications
N-butyl-2-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-2-chloropropanamide involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives . These derivatives can interact with biological molecules, potentially affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-chloropropanamide: Similar in structure but with a tert-butyl group instead of a butyl group.
N-butyl-2-hydroxypropanamide: Formed by the substitution of the chlorine atom with a hydroxyl group.
Uniqueness
N-butyl-2-chloropropanamide is unique due to its specific structural features, such as the presence of both a butyl group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
N-butyl-2-chloropropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-3-4-5-9-7(10)6(2)8/h6H,3-5H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRABRLBYCLUHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310201 | |
Record name | N-Butyl-2-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94318-73-7 | |
Record name | N-Butyl-2-chloropropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94318-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl-2-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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